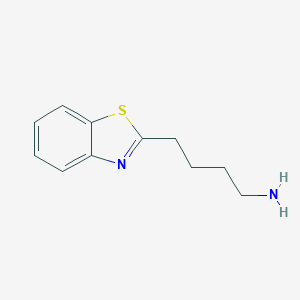

4-(1,3-Benzothiazol-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMCSVXKKHXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595644 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173838-78-3 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Comprehensive Analytical Framework

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Chemical Formula: C₁₁H₁₄N₂S)

Executive Summary & Chemical Significance

Benzothiazole derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities including neuroprotective, antimicrobial, and antineoplastic properties[1]. The specific substitution at the C-2 position of the benzothiazole ring is a primary driver of these diverse pharmacological profiles[1].

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine features a flexible, four-carbon aliphatic chain terminating in a primary amine, attached directly to the C-2 position of the benzothiazole core. This terminal amine serves as a critical hydrogen-bond donor/acceptor for target engagement and provides a versatile synthetic handle for late-stage functionalization. The unambiguous validation of this synthesized structure requires a self-validating, orthogonal analytical approach, ensuring that the empirical formula, functional groups, and precise atomic connectivity are definitively proven[2].

The Self-Validating Analytical Strategy

As a standard practice in advanced analytical chemistry, structural elucidation cannot rely on a single technique. We employ a deterministic workflow where the output of one method serves as the boundary condition for the next.

-

Causality of the Workflow: High-Resolution Mass Spectrometry (HRMS) is executed first to establish the exact mass and molecular formula, effectively restricting the universe of possible structures. Fourier-Transform Infrared (FTIR) spectroscopy is then utilized to orthogonally confirm the presence of the primary amine and aromatic system. Finally, Multi-nuclear NMR (1D and 2D) maps the exact topographical connectivity of the atoms, proving the C-2 attachment point.

Fig 1. Orthogonal spectroscopic workflow for self-validating structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

To validate the molecular weight and elemental composition, HRMS is the definitive tool[2].

Mechanistic Rationale: The target molecule contains two basic nitrogen atoms (the thiazole nitrogen and the terminal primary amine). Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique. The molecule readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two) will have an even nominal mass (206 Da), while its protonated form will be odd (207 Da).

-

Calculated Exact Mass for C₁₁H₁₄N₂S: 206.0878 Da

-

Expected [M+H]⁺: m/z 207.0956

Fragmentation Causality (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ ion typically yields a neutral loss of ammonia (-17 Da) from the terminal amine, resulting in a fragment at m/z 190. Further cleavage of the alkyl chain yields the highly stable benzothiazole cation at m/z 134.

Nuclear Magnetic Resonance (NMR) Connectivity Mapping

NMR spectroscopy provides the fundamental framework of the molecular structure by detailing the chemical environment and connectivity of the atoms[2].

¹H NMR: Spin Systems and D₂O Exchange

The ¹H NMR spectrum is divided into two distinct regions: the aromatic benzothiazole core and the aliphatic butyl chain.

-

Aromatic Region: The unsubstituted benzothiazole ring presents a classic ABCD spin system. H-4 and H-7 appear as distinct doublets due to ortho-coupling (~8.0 Hz), while H-5 and H-6 appear as triplets of doublets[3].

-

Aliphatic Region: The butyl chain presents four distinct methylene environments. The protons at C-4' (adjacent to the C-2 of the thiazole) are significantly deshielded (~3.15 ppm) due to the electron-withdrawing nature of the imine-like C=N bond and the sulfur atom[3].

-

Self-Validation via D₂O Exchange: The primary amine (-NH₂) protons typically appear as a broad singlet around 1.40 ppm. To definitively prove this assignment, a D₂O shake experiment is performed. The rapid chemical exchange of the amine protons with deuterium causes this signal to collapse, confirming the presence of the labile -NH₂ group.

¹³C and 2D NMR (HSQC & HMBC)

The ¹³C NMR spectrum must account for 11 distinct carbon environments. The most critical diagnostic signal is the C-2 quaternary carbon of the benzothiazole ring. Positioned between a nitrogen and a sulfur atom, this carbon is highly deshielded, typically resonating near 171.0 ppm.

The HMBC Crux: To prove that the butylamine chain is attached to the C-2 position (and not elsewhere), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A strong ³J correlation must be observed between the aliphatic protons at C-4' (δ 3.15) and the quaternary C-2 carbon (δ 171.0). This cross-peak is the absolute proof of the molecular skeleton.

Fig 2. HMBC correlation logic establishing the definitive C2-alkyl linkage.

Quantitative Data Summaries

Table 1: Multi-Nuclear NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| C-2 | - | Quaternary | 171.5 | - |

| C-3a | - | Quaternary | 153.2 | - |

| C-7a | - | Quaternary | 135.0 | - |

| C-4 | 7.96 | d (8.1) | 122.5 | C-3a, C-6 |

| C-5 | 7.45 | td (7.7, 1.2) | 125.8 | C-7, C-3a |

| C-6 | 7.35 | td (7.6, 1.1) | 124.6 | C-4, C-7a |

| C-7 | 7.84 | d (7.9) | 121.4 | C-5, C-7a |

| C-4' | 3.15 | t (7.5) | 34.2 | C-2 , C-3', C-2' |

| C-3' | 1.85 | m | 28.5 | C-4', C-2', C-1' |

| C-2' | 1.55 | m | 33.1 | C-4', C-3', C-1' |

| C-1' | 2.75 | t (7.0) | 41.8 | C-3', C-2' |

| -NH₂ | 1.40 | br s (exchanges) | - | - |

Table 2: Orthogonal Validation Metrics (HRMS & FTIR)

| Technique | Target Feature | Observed Value | Diagnostic Significance |

| HRMS (ESI+) | Molecular Ion | m/z 207.0954 [M+H]⁺ | Confirms exact mass and formula (Error < 2 ppm). |

| HRMS/MS | Fragment Ion | m/z 190.0680 | Validates terminal primary amine via neutral loss of NH₃. |

| FTIR (ATR) | N-H Stretching | 3350, 3280 cm⁻¹ | Doublet characteristic of a primary amine (-NH₂). |

| FTIR (ATR) | C=N Stretching | 1520 cm⁻¹ | Confirms the imine-like bond within the thiazole ring. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following standardized protocols must be adhered to during the elucidation process.

Protocol 1: High-Resolution ESI-MS Acquisition

-

Sample Preparation: Dissolve 1 mg of the purified 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, artificially forcing the equilibrium toward the [M+H]⁺ state to maximize signal-to-noise ratio.

-

Instrument Tuning: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., sodium formate) to ensure mass accuracy within < 2 ppm.

-

Acquisition: Inject 5 µL into the ESI source operating in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C.

-

MS/MS Validation: Isolate the m/z 207.1 precursor ion and apply a collision energy ramp (15-30 eV) using Argon as the collision gas to generate the m/z 190 and 134 diagnostic fragments.

Protocol 2: Multi-Dimensional NMR Spectroscopy

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a high-quality 5 mm NMR tube[2]. Causality: High concentration is required to obtain sufficient signal-to-noise for the insensitive ¹³C nucleus and 2D HMBC experiments.

-

1D Acquisition:

-

Acquire the ¹H spectrum (16 scans, relaxation delay d1 = 2s).

-

Acquire the ¹³C{¹H} decoupled spectrum (1024 scans, d1 = 2s). Ensure the spectral window covers 0 to 200 ppm to capture the deshielded C-2 carbon.

-

-

2D Acquisition (HMBC): Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (³JCH = 8 Hz). Acquire with 4-8 scans per t1 increment (256 increments).

-

D₂O Exchange (Self-Validation): After initial ¹H acquisition, add 2 drops of D₂O to the NMR tube. Shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ¹H spectrum. Verify the disappearance of the signal at δ 1.40 ppm.

Protocol 3: FTIR Functional Group Mapping

-

Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

-

Sample Application: Place 2-3 mg of the neat, dry solid or oil directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact with the crystal.

-

Acquisition & Interpretation: Acquire the spectrum from 4000 to 400 cm⁻¹. Identify the characteristic N-H stretching bands (3350 and 3280 cm⁻¹) and the C=N stretching band (1520 cm⁻¹).

References

-

BenchChem. "Validating the Synthesis of Benzothiazole Derivatives Through Spectroscopic Methods." Benchchem, 2025. 2

-

Abdoulaye, K., et al. "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy." Scirp.org, 2024. 4

-

ResearchGate. "Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review." ResearchGate, 2023. 1

-

Degres Journal. "Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an." Degres Journal, 2021.

-

MDPI. "Sulforaphane Analogues with Heterocyclic Moieties: Syntheses and Inhibitory Activities against Cancer Cell Lines." MDPI, 2016. 3

Sources

Structural Elucidation of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Comprehensive NMR Guide

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the atomic-level structure of small molecules, serving as a cornerstone in structure-based drug discovery (SBDD) and medicinal chemistry[1]. The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine (C₁₁H₁₄N₂S) presents a fascinating structural duality: a highly anisotropic, electron-withdrawing fused heterocyclic core (benzothiazole) coupled with a flexible, electron-donating aliphatic amine chain.

This technical whitepaper provides a rigorous, self-validating framework for the ¹H and ¹³C NMR characterization of this molecule. By moving beyond simple peak-picking, this guide details the quantum mechanical and electronic causalities behind each chemical shift, ensuring that researchers can confidently validate structural integrity, purity, and molecular dynamics in solution[2].

Molecular Architecture & Predictive Rationale

The NMR spectral profile of 4-(1,3-Benzothiazol-2-yl)butan-1-amine is governed by the distinct electronic environments of its two primary domains. Understanding these domains allows for the logical prediction and assignment of chemical shifts[3].

-

The Benzothiazole Core: The fused thiazole and benzene rings create a strong diamagnetic anisotropic effect. The nitrogen and sulfur heteroatoms pull electron density away from the ring system via inductive and resonance effects, severely deshielding the aromatic protons and carbons[4]. The C-2 carbon, sandwiched directly between the electronegative nitrogen and polarizable sulfur, experiences extreme deshielding.

-

The Butylamine Chain: The four-carbon aliphatic chain acts as a bridge between the electron-withdrawing benzothiazole and the electronegative primary amine (-NH₂). The chemical shifts of the methylene (-CH₂-) groups exhibit a predictable gradient based on their proximity to these two functional groups.

Logical partition of NMR chemical shift assignments based on electronic effects.

Self-Validating Experimental Protocol

High-fidelity NMR spectra require a flawless sample preparation pipeline. Any solid particulates or paramagnetic impurities will degrade magnetic field homogeneity, leading to broadened peaks and loss of crucial J-coupling information[5]. The following protocol establishes a self-validating system for acquiring high-resolution ¹H and ¹³C data.

Step-by-Step Methodology

-

Sample Solubilization: Weigh 5–10 mg of 4-(1,3-Benzothiazol-2-yl)butan-1-amine into a clean secondary glass vial[6]. Add exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen as the primary amine is highly soluble in it, and the deuterium provides the necessary lock signal to stabilize the spectrometer's magnetic field[7].

-

Degassing (Optional but Recommended): To prevent line broadening caused by dissolved paramagnetic oxygen, subject the solution to three cycles of the freeze-pump-thaw technique[7].

-

Filtration & Transfer: Draw the solution into a glass Pasteur pipette equipped with a tight cotton wool plug. Filter the solution directly into a high-quality, defect-free 5 mm NMR tube[8]. Causality: Filtration removes micro-particulates that distort the local magnetic field, ensuring optimal shimming[5].

-

Tube Preparation: Ensure the sample height is exactly 40–50 mm. Wipe the exterior of the bottom 10 cm of the tube with a medical wipe and isopropanol to remove skin oils before insertion into the spectrometer[6].

-

Acquisition & Validation:

-

Lock and Shim: Lock onto the CDCl₃ deuterium signal. Perform gradient shimming. Validation: The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz.

-

¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

-

¹³C NMR: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Because ¹³C is ~6000 times less sensitive than ¹H, higher concentrations or prolonged acquisition times are mandatory for a satisfactory signal-to-noise ratio[6].

-

Self-validating NMR sample preparation and acquisition workflow.

Spectral Data & Causality Assignments

The following tables summarize the expected quantitative chemical shifts (δ) for 4-(1,3-Benzothiazol-2-yl)butan-1-amine in CDCl₃ at 298 K. Note: Chain numbering designates C-1 as the carbon attached to the amine, and C-4 as the carbon attached to the benzothiazole ring.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Causality / Assignment Logic |

| H-4 | 7.95 | d | 1H | 8.0 | Deshielded by the adjacent C=N bond's magnetic anisotropy and the fused ring current[4]. |

| H-7 | 7.85 | d | 1H | 8.0 | Deshielded by the proximity to the polarizable sulfur atom. |

| H-5 | 7.45 | td | 1H | 8.0, 1.2 | Standard aromatic proton; meta to the heteroatoms, experiencing less direct deshielding. |

| H-6 | 7.35 | td | 1H | 8.0, 1.2 | Standard aromatic proton; shielded relative to H-4 and H-7. |

| C4-H₂ | 3.15 | t | 2H | 7.5 | Alpha to the electron-withdrawing benzothiazole C-2 position; strong inductive pull. |

| C1-H₂ | 2.75 | t | 2H | 7.0 | Alpha to the electronegative primary amine (-NH₂). |

| C3-H₂ | 1.95 | m | 2H | - | Beta to the benzothiazole ring; experiences a weakened inductive deshielding effect. |

| C2-H₂ | 1.60 | m | 2H | - | Beta to the amine; resides in the most electron-rich (shielded) region of the aliphatic chain. |

| -NH₂ | 1.40 | br s | 2H | - | Exchangeable protons; broad signal due to the quadrupolar relaxation of the ¹⁴N nucleus. |

¹³C NMR Data (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Type | Causality / Assignment Logic |

| C-2 | 171.5 | Cq | Extreme deshielding due to direct covalent attachment to both highly electronegative N and S atoms. |

| C-3a | 153.2 | Cq | Bridgehead quaternary carbon directly attached to the imine nitrogen. |

| C-7a | 135.0 | Cq | Bridgehead quaternary carbon directly attached to the sulfur atom. |

| C-5 | 125.8 | CH | Aromatic methine, para to the sulfur atom. |

| C-6 | 124.7 | CH | Aromatic methine, para to the nitrogen atom. |

| C-4 | 122.5 | CH | Aromatic methine, ortho to the nitrogen atom. |

| C-7 | 121.4 | CH | Aromatic methine, ortho to the sulfur atom. |

| C-1 | 42.0 | CH₂ | Aliphatic carbon directly bonded to the primary amine (-NH₂). |

| C-4 | 34.2 | CH₂ | Aliphatic carbon directly bonded to the benzothiazole C-2. |

| C-2 | 33.1 | CH₂ | Central aliphatic carbon, beta to the amine. |

| C-3 | 27.5 | CH₂ | Central aliphatic carbon, beta to the benzothiazole ring. |

References

-

University of Minnesota Twin Cities: NMR Sample Preparation.[7] URL:

-

Oxford Instruments: Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.[2] URL:

-

Organomation: NMR Sample Preparation: The Complete Guide.[5] URL:

-

University College London (UCL): Sample Preparation | Faculty of Mathematical & Physical Sciences.[6] URL:

-

Spectroscopy Online: NMR Spectroscopy Revolutionizes Drug Discovery.[1] URL:

-

Royal Society of Chemistry: NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50.[3] URL:

-

Alsoghier, H.M., et al. (2021): NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Results in Chemistry.[4] URL:

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

High-Resolution Mass Spectrometry of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: A Mechanistic Guide to Ionization and Fragmentation

Executive Summary

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine (Molecular Formula:

Accurate structural elucidation of this molecule relies heavily on advanced mass spectrometry (MS). Because the molecule possesses two distinct functional domains, its behavior in a mass spectrometer is highly dependent on the ionization technique applied. This whitepaper provides a comprehensive, first-principles analysis of the ionization dynamics, mechanistic fragmentation pathways, and standardized analytical protocols required to confidently characterize 4-(1,3-Benzothiazol-2-yl)butan-1-amine using both Electron Ionization (EI) and Electrospray Ionization (ESI).

Physicochemical Properties & Exact Mass Profiling

Before initiating any mass spectrometric analysis, establishing the theoretical exact mass and isotopic distribution is a prerequisite for high-resolution mass spectrometry (HRMS) validation. The presence of sulfur in the benzothiazole ring provides a highly diagnostic isotopic signature due to the natural abundance of

Table 1: Theoretical Exact Mass and Diagnostic Isotopic Signature

| Parameter | Value / Formula | Mass-to-Charge ( | Relative Abundance |

| Molecular Formula | - | - | |

| Monoisotopic Mass (M) | Neutral Molecule | 206.0877 Da | - |

| ESI Positive Ion | 207.0950 | 100% (Base Peak) | |

| Isotope | 208.0984 | ~12.5% | |

| Isotope | 209.0908 | ~4.5% |

Causality Note: The ~4.5% relative abundance of the M+2 peak is a critical self-validating metric. If an experimental spectrum lacks this specific M+2 ratio, the presence of the intact benzothiazole core must be questioned.

Mechanistic Ionization and Fragmentation Dynamics

The choice of ionization source dictates the internal energy transferred to the molecule, fundamentally altering the fragmentation cascade.

Electron Ionization (EI) at 70 eV: Aliphatic-Directed Cleavage

Under hard ionization (EI), the molecule forms a radical cation (

The carbon-carbon bond nearest to the nitrogen atom (between C1 and C2 of the butyl chain) is cleaved. This yields a neutral alkyl radical containing the benzothiazole core and a resonance-stabilized, nitrogen-containing cation (

Electrospray Ionization (ESI-MS/MS): Core-Directed Degradation

In ESI positive mode, the molecule undergoes soft ionization. The primary aliphatic amine possesses a higher proton affinity than the thiazole nitrogen, making the amine the primary site of protonation to yield the

Upon Collisional Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the fragmentation pathways diverge from EI:

-

Loss of Ammonia (

): Charge-directed fragmentation leads to the expulsion of neutral ammonia (17.026 Da), generating a stable carbocation or terminal alkene at -

Alkyl Chain Cleavage: Higher collision energies force the cleavage of the butyl chain, leaving the protonated benzothiazole core (

) at -

Ring Opening (Deep Fragmentation): At elevated collision energies, the highly stable benzothiazole ring finally ruptures. High-resolution studies of substituted benzothiazoles confirm that the most important decomposition pathways of the core involve the neutral losses of hydrogen cyanide (HCN, 27 Da) and carbon monosulfide (CS, 44 Da)[3]. These fragmentation pathways are highly conserved across the benzothiazole chemical family[4].

Mechanistic MS/MS fragmentation pathways of 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Table 2: Key Diagnostic Fragment Ions (ESI-MS/MS)

| Fragment | Ion Formula | Mechanistic Origin | Structural Significance |

| 190.0685 | Confirms terminal primary amine. | ||

| 136.0221 | Alkyl chain loss | Confirms intact benzothiazole core. | |

| 109.0115 | Diagnostic thiazole ring opening[3]. |

Standardized LC-HRMS/MS Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. The inclusion of specific mobile phase additives and system suitability criteria guarantees that the experimental choices directly cause the desired analytical outcomes.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 1.0 mg of 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile. Causality: This concentration prevents detector saturation and minimizes ion suppression.

-

-

Chromatographic Separation (UHPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, ensuring complete ionization of the primary amine prior to entering the ESI source, maximizing the

signal.

-

-

ESI Source Parameters:

-

Capillary Voltage: +3.5 kV.

-

Desolvation Temperature: 350 °C.

-

-

Q-TOF MS/MS Acquisition:

-

Perform a full MS scan (

50–500) to verify the monoisotopic mass and the -

Isolate

207.1 in the quadrupole and apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas. Causality: A CE ramp ensures the capture of both low-energy fragments (loss of

-

-

System Suitability Validation:

-

The run is only considered valid if the mass accuracy of the parent ion is < 5 ppm and the M+2 isotopic ratio falls between 4.0% and 5.0%.

-

Self-validating LC-HRMS/MS analytical workflow for benzothiazole derivatives.

Conclusion

The mass spectrometric analysis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine requires a nuanced understanding of its bifunctional nature. By leveraging the

References

- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series - Bioaster. bioaster.org.

- High resolution mass spectrometry.—II Some substituted benzothiazoles - Scite.ai. scite.ai.

- 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. openstax.org.

- Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography | Environmental Science & Technology. acs.org.

Sources

Physicochemical Profiling of 4-(1,3-Benzothiazol-2-yl)butan-1-amine: Solubility Kinetics and Degradation Pathways

Executive Summary

As a Senior Application Scientist, I approach the characterization of novel chemical entities not merely as a checklist of properties, but as a dynamic system of molecular interactions. 4-(1,3-Benzothiazol-2-yl)butan-1-amine is a bifunctional molecule featuring a lipophilic, heteroaromatic benzothiazole core linked to a flexible, hydrophilic aliphatic primary amine tail. This structural dichotomy dictates its complex physicochemical behavior. This whitepaper provides an authoritative, in-depth analysis of its solubility thermodynamics, ionization dynamics, and chemical stability, equipping development teams with the predictive insights needed to formulate this compound successfully.

Structural Thermodynamics and Ionization Dynamics

The physicochemical behavior of 4-(1,3-Benzothiazol-2-yl)butan-1-amine is governed by its two distinct ionizable centers, which create a wide speciation window.

-

The Benzothiazole Core: The nitrogen atom within the benzothiazole ring is a very weak base. Literature values for the conjugate acid of unsubstituted benzothiazole indicate a pKa ranging from 0.85 to 2.28[1]. It remains unprotonated under all standard physiological conditions.

-

The Aliphatic Amine Tail: The primary aliphatic amine is a strong base, typically exhibiting a pKa between 10.0 and 10.5[2].

Because of this wide pKa gap, the molecule exists almost exclusively as a mono-protonated cation at physiological pH (7.4)[2]. This cationic state leads to a biological "ion-trapping" effect, where the molecule easily crosses lipid membranes in its neutral form (in higher pH microenvironments) but becomes trapped inside acidic cellular compartments once protonated[3].

Fig 1. pH-dependent speciation of 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Solubility Kinetics and Thermodynamics

The principle of "like dissolves like" dictates the solubility of the neutral free base[4]. The benzothiazole moiety has an intrinsic logP of approximately 2.01[1], making the unprotonated form highly lipophilic. In organic solvents, the free base exhibits excellent solubility in polar aprotic solvents and moderate solubility in alcohols[4].

In aqueous media, solubility is heavily pH-dependent. At pH < 9.0, the protonation of the primary amine exponentially increases aqueous solubility, whereas at pH > 11.0, the compound will likely precipitate as the neutral free base.

Table 1: Predicted Solubility Profile

| Solvent / Media | Polarity / Type | Expected Solubility | Mechanistic Rationale |

| Dichloromethane (DCM) | Polar Aprotic / Halogenated | High | Good balance of polarity to dissolve the neutral free base without strong specific interactions[4]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent; excellent solvation of the heteroaromatic core[4]. |

| Methanol (MeOH) | Polar Protic | Moderate to High | Acts as a hydrogen bond donor/acceptor, interacting favorably with the primary amine[4]. |

| Aqueous Buffer (pH 1.2) | Aqueous Acidic | High | Primary amine is fully protonated; potential partial protonation of the benzothiazole ring[1]. |

| Aqueous Buffer (pH 7.4) | Aqueous Physiological | Moderate | Mono-protonated state ensures adequate hydration, though the lipophilic core limits total capacity. |

| Aqueous Buffer (pH 12.0) | Aqueous Basic | Low | Molecule exists as the neutral free base; lipophilicity dominates, driving precipitation. |

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality Note: Kinetic methods (like solvent-shift) often overestimate solubility due to supersaturation and the formation of metastable amorphous states. The shake-flask method is mandatory here to ensure thermodynamic equilibrium with the most stable crystalline lattice.

-

Media Preparation: Prepare standard USP buffers (pH 1.2, 4.5, 6.8, 7.4). Rationale: Covers the physiological pH range of the GI tract to assess ionization-dependent solubility.

-

Equilibration: Add excess solid 4-(1,3-Benzothiazol-2-yl)butan-1-amine to 1 mL of buffer in a tightly sealed glass vial. Agitate at 37°C for 48 hours. Rationale: 48 hours ensures the transition from kinetic supersaturation to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: Removes undissolved micro-particulates that could artificially inflate the UV signal.

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV against a standard calibration curve.

Chemical Stability and Excipient Incompatibility

While the benzothiazole ring is generally regarded as highly persistent and stable in the environment[1], it can degrade under extreme oxidative stress, emitting toxic sulfur oxides[5]. However, the primary aliphatic amine is the molecule's true reactive hotspot.

-

Oxidation: The amine is susceptible to reactive oxygen species (ROS) and peroxides. When the drug remains in a non-ionized form, it becomes highly susceptible to oxidation, leading to the formation of hydroxylamines, which can further dehydrate into imines and hydrolyze into aldehydes[6].

-

Excipient Incompatibility (The PEG Problem): A critical vulnerability arises when formulating primary amines with polyethylene glycols (PEGs) or povidone. PEGs undergo auto-oxidation to generate trace levels of formaldehyde and formic acid. These reactive impurities rapidly react with primary amines via oxidative degradation-dependent pathways, resulting in N-methylation and N-formylation[7].

Fig 2. Primary degradation pathways of the aliphatic amine moiety.

Protocol 2: Accelerated Excipient Compatibility and Oxidative Stress Screening

Causality Note: Waiting 24 months for real-time stability data is unfeasible. By spiking the formulation with formaldehyde, we simulate the end-of-shelf-life auto-oxidation products of PEG, forcing the N-formylation pathway to reveal itself early[7].

-

Spiking & Preparation: Prepare a binary mixture of the drug substance and PEG 6000 (1:1 w/w). Spike a parallel sample with 10 µL of 37% formaldehyde solution. Rationale: Formaldehyde acts as a surrogate for the downstream auto-oxidation products of polymeric excipients[7].

-

Stress Incubation: Seal the vials and incubate at 60°C / 75% Relative Humidity (RH) for 7 days. Rationale: Accelerates the reaction kinetics of N-formylation and Schiff base formation.

-

Quenching: Dissolve the stressed solid in a 50:50 Acetonitrile:Water mixture containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA immediately protonates the primary amine, halting further nucleophilic attack and stabilizing the degradants.

-

LC-MS/MS Analysis: Analyze the quenched samples using high-resolution mass spectrometry. Scan specifically for mass shifts of +14 Da (N-methylation) and +28 Da (N-formylation) relative to the parent mass.

Conclusion

The successful development of 4-(1,3-Benzothiazol-2-yl)butan-1-amine requires a rigorous understanding of its dual-nature physical chemistry. By leveraging its pH-dependent solubility profile and proactively mitigating the oxidative vulnerabilities of its primary amine tail (specifically avoiding peroxide-generating excipients like PEG), formulation scientists can design robust, stable, and highly bioavailable dosage forms.

References

-

[1] Benzothiazole CAS#95-16-9 - LUXI CHEMICAL COMPANY. LUXI CHEMICAL. Available at:

-

[5] Benzothiazole | 95-16-9 - ChemicalBook. ChemicalBook. Available at:

-

[6] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. National Institutes of Health (NIH). Available at:

-

[4] Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide - Benchchem. Benchchem. Available at:

-

[3] The pH-dependent toxicity of basic pharmaceuticals in the green algae Scenedesmus vacuolatus can be explained with a toxicokinetic ion-trapping model - PubMed. National Institutes of Health (NIH). Available at:

-

[7] (PDF) A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. ResearchGate. Available at:

-

[2] MEDCHEM 562 Lecture 1: pH and Drug Distribution. University of Washington. Available at:

Sources

- 1. cnluxichemical.com [cnluxichemical.com]

- 2. courses.washington.edu [courses.washington.edu]

- 3. The pH-dependent toxicity of basic pharmaceuticals in the green algae Scenedesmus vacuolatus can be explained with a toxicokinetic ion-trapping model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzothiazole | 95-16-9 [chemicalbook.com]

- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Benzothiazole Amines in Drug Discovery

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of benzothiazole amines. As a privileged heterocyclic scaffold, benzothiazole is a cornerstone in medicinal chemistry, integral to numerous synthetic and natural bioactive molecules.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7] This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to guide the rational design of novel therapeutics. We will dissect the core scaffold, analyze the impact of substitutions at key positions, provide validated experimental protocols, and offer perspectives on the future of this versatile molecular framework.

The Benzothiazole Amine Scaffold: A Privileged Foundation

The benzothiazole amine structure, consisting of a benzene ring fused to a thiazole ring bearing an amino group, provides a rigid, bicyclic framework that is ripe for chemical modification.[8][9] Its significance in medicinal chemistry stems from its ability to engage in various biological interactions and its synthetic accessibility. The literature consistently highlights substitutions at the C-2 and C-6 positions as being pivotal for modulating biological activity.[1][2][10]

The C2-Amine Position: The Epicenter of Activity

The amine group at the C-2 position is a critical determinant of biological activity and serves as the primary handle for synthetic diversification. It can act as a hydrogen bond donor or acceptor and is readily functionalized to create amides, ureas, sulfonamides, and Schiff bases, each imparting distinct physicochemical properties to the parent molecule.[3][6][9][11]

-

Primary Amines (C2-NH2): The unsubstituted 2-amino group is a common feature in many active compounds and is considered crucial for the activity of certain antifungal derivatives.[12]

-

Secondary & Tertiary Amines: N-alkylation or N-arylation can significantly influence potency. For instance, in the context of Hsp90 C-terminal domain inhibitors, a tertiary amine was expected to be more potent, though experimental results showed that secondary and even primary amines retained strong activity, indicating a nuanced SAR.[13]

-

Amide and Urea Linkages: Converting the C2-amine into an amide or urea is a common and highly effective strategy. These linkages can introduce new interaction points and orient substituents toward specific pockets in a biological target. Benzothiazolyl ureas, for example, have been developed as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[14]

The Benzene Ring: Fine-Tuning Potency and Selectivity

Substituents on the benzene portion of the scaffold are instrumental in modulating activity, selectivity, and pharmacokinetic profiles (ADMET). The C-6 position is particularly sensitive to modification.

-

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) and nitro groups (NO2) at the C-6 position frequently enhance antimicrobial and anticancer activities.[15][16][17] For example, the presence of a 6-nitro group on a benzothiazole-N-acetyl-glucosamine conjugate enhanced its antibacterial activity.[16] Similarly, a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine derivative showed significant inhibition of cancer cell proliferation.[18] The rationale behind this is that EWGs can modulate the electronic properties of the ring system, potentially enhancing binding affinity with biological targets.

-

Electron-Donating Groups (EDGs): Methoxy (-OCH3) groups have been associated with potent anticancer activity.[3][19] The introduction of a methoxy group on the phenyl ring of a pyrimidine-based benzothiazole derivative led to maximum cytotoxicity against colon cancer cell lines.[3] This highlights that the electronic nature of the substituent must be matched to the specific biological target.

-

Positional Isomerism: The specific placement of substituents is critical. A study on benzothiazol- and benzoxazol-2-amine derivatives found that a 5,6-difluoro substitution pattern resulted in a potent inhibitor of Gram-positive bacteria, demonstrating the synergistic effect of multiple substitutions.[20]

The following diagram provides a general overview of the key SAR principles for the benzothiazole amine scaffold.

Caption: General Structure-Activity Relationship map for benzothiazole amines.

SAR Insights for Major Therapeutic Areas

The versatility of the benzothiazole amine scaffold allows for its application across multiple disease areas. The optimal substitution pattern is highly dependent on the specific biological target.

Anticancer Activity

Benzothiazole amines have been extensively investigated as anticancer agents, targeting a variety of mechanisms.[3][17]

-

Mechanism of Action: They have been shown to inhibit key proteins in cancer progression, including tyrosine kinases (VEGFR-2, MET), serine/threonine kinases (CDK, RAF), and heat shock protein 90 (Hsp90).[9] Some derivatives induce apoptosis through the mitochondrial pathway or by inhibiting signaling pathways like PI3K/Akt and ERK.[3]

-

Key SAR Findings:

-

The presence of multiple chlorine atoms on the molecule, such as in dichlorophenyl-containing chlorobenzothiazoles, can lead to exceptionally high potency, with GI50 values in the nanomolar range.[3][19]

-

The introduction of a pyrazole moiety can significantly enhance antitumor activity.[17][19]

-

For VEGFR-2 inhibition, the benzothiazole moiety itself is critical; replacing it with other aryl groups significantly compromises activity.[9]

-

Table 1: Representative SAR Data for Anticancer Benzothiazole Amines

| Compound Structure | Key Substituents | Biological Target/Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Dichlorophenyl-chlorobenzothiazole | 3-Cl on Benzothiazole, 2,6-di-Cl on Phenylamine | Non-small cell lung cancer (HOP-92) | 71.8 nM | [3] |

| Methoxybenzamide Benzothiazole | Methoxybenzamide at C2 | Various Cancer Cell Lines | 1.1 µM - 8.8 µM | [3][17] |

| Pyridine-pyrimidine Benzothiazole | Methoxy group on phenyl ring | Colon Cancer (colo205) | 5.04 µM | [3] |

| 2-Aminobenzothiazole Derivative 19 | C2-amine, specific side chain | VEGFR-2 | 0.5 µM |[9] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzothiazole amines have emerged as a promising class.[15][16]

-

Mechanism of Action: These compounds can target various bacterial enzymes, including DNA gyrase, MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase), and dihydropteroate synthase.[16]

-

Key SAR Findings:

-

SAR analysis consistently reveals that electron-withdrawing groups, such as nitro and halogens, enhance antimicrobial activity.[15]

-

A study of benzothiazole-thiazole hybrids identified a derivative with a nitro group as the most potent, with MIC values as low as 3.90 µg/mL.[15]

-

The combination of a 5-chloro substituent on the benzothiazole ring with an azo dye structure resulted in potent activity against Salmonella typhimurium and Klebsiella pneumoniae.[16]

-

Experimental Protocols: From Synthesis to Screening

The trustworthiness of any SAR study relies on robust and reproducible experimental methods. This section provides self-validating, step-by-step protocols for the synthesis and evaluation of benzothiazole amines.

Protocol: Synthesis of a 6-Substituted-2-Aminobenzothiazole Library

This protocol is based on the classical Hugershoff reaction, a reliable method for constructing the 2-aminobenzothiazole core.[21]

Objective: To synthesize a small library of 6-substituted-2-aminobenzothiazoles for initial screening.

Materials:

-

Appropriately substituted p-anilines (e.g., 4-chloroaniline, 4-fluoroaniline, 4-methoxyaniline)

-

Ammonium thiocyanate (NH4SCN) or Potassium thiocyanate (KSCN)

-

Bromine (Br2)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the substituted aniline (10 mmol) in glacial acetic acid (20 mL).

-

Thiocyanate Addition: Add ammonium thiocyanate (30 mmol) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. The causality for this step is to control the exothermicity of the subsequent bromination and prevent unwanted side reactions.

-

Bromination: Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice (200 g). A precipitate will form.

-

Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7. This step is critical to ensure the product is in its free base form for extraction.

-

Isolation: Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure 2-aminobenzothiazole derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.

Protocol: In Vitro Anticancer Evaluation using MTT Assay

Objective: To determine the cytotoxic effect (IC50) of synthesized benzothiazole amines on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

-

MCF-7 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized benzothiazole amine compounds (dissolved in DMSO to make stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The following diagram illustrates a typical workflow for the discovery of novel benzothiazole amine drug candidates.

Caption: Drug discovery workflow for benzothiazole amine derivatives.

Advanced Insights and Future Perspectives

While traditional SAR provides a foundational understanding, modern drug discovery integrates computational methods and aims for more sophisticated therapeutic strategies.

-

Computational Modeling: Molecular docking studies are increasingly used to rationalize observed SAR and predict the binding modes of novel compounds.[15][22] These studies can reveal key interactions, such as hydrogen bonds and π–π stacking, between the ligand and the target protein, guiding the design of more potent inhibitors.[15] For example, docking can explain why a methoxy group at a certain position improves binding while at another it creates a steric clash.[23]

-

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, the "one-target, one-molecule" approach is often insufficient.[7][24] The benzothiazole scaffold is ideal for developing MTDLs that can interact with multiple relevant targets simultaneously (e.g., AChE, MAO-B, and H3R).[7] This involves designing hybrid molecules where the benzothiazole core is linked via a specific spacer to another pharmacophore.

The diagram below illustrates a simplified mechanism of how a benzothiazole amine derivative might act as a kinase inhibitor, a common mechanism for anticancer agents.

Caption: Mechanism of competitive kinase inhibition by a benzothiazole amine.

Conclusion

The benzothiazole amine scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability and the profound influence of substituents at the C-2 and C-6 positions allow for the systematic development of potent and selective agents against a wide array of diseases. A deep understanding of the structure-activity relationships, supported by robust experimental protocols and guided by computational insights, is essential for unlocking the full therapeutic potential of this remarkable class of compounds. The future of benzothiazole amine research lies in the rational design of next-generation molecules, including multi-target-directed ligands and compounds optimized to overcome clinical challenges like drug resistance.

References

-

Irfan, A., et al. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Geronikaki, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Iraqi National Digital Library. [Link]

-

Keri, R. S., et al. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

-

Mokesch, S., et al. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. National Center for Biotechnology Information. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). International Journal of Health Sciences. [Link]

-

Ansari, M. F., et al. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

-

Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (n.d.). Semantic Scholar. [Link]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]

-

(PDF) Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (n.d.). ResearchGate. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]

-

Sharma, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]

-

Wang, Z., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information. [Link]

-

Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

-

Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]

-

Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

-

Kamal, A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

-

Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence. [Link]

-

Keri, R. S., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. [Link]

-

Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (n.d.). ResearchGate. [Link]

-

Kumar, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Kumar, A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Center for Biotechnology Information. [Link]

-

Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Center for Biotechnology Information. [Link]

-

Abdeen, S., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. National Center for Biotechnology Information. [Link]

-

Cho, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

-

Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023). Semantic Scholar. [Link]

-

SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.). ResearchGate. [Link]

-

Obridin, V. P., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

-

Biological Evaluation, Synthesis and Design of Benzothiazole Derivatives for Antimicrobial Activity. (2026). ResearchGate. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. [Link]

-

Benek, O., et al. (2020). Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10 with Implications to Alzheimer's Disease Treatment. MDPI. [Link]

-

Gök, U. B., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]

-

Qu, H., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. National Center for Biotechnology Information. [Link]

-

Nishad, P., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]

-

2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. [Link]

-

Jaleel, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. jchemrev.com [jchemrev.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. facm.ucl.ac.be [facm.ucl.ac.be]

- 13. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. flore.unifi.it [flore.unifi.it]

- 20. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 24. ricerca.uniba.it [ricerca.uniba.it]

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(1,3-Benzothiazol-2-yl)butan-1-amine (CAS: N/A; Formula: C₁₁H₁₄N₂S)

Strategic Rationale and Synthetic Design

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of aryl hydrocarbon receptor (AhR) agonists, mast cell tryptase inhibitors, and robust fluorescent probes[1][2]. The synthesis of 2-alkyl-substituted benzothiazoles bearing a terminal primary amine—specifically 4-(1,3-Benzothiazol-2-yl)butan-1-amine —presents a unique chemoselectivity challenge.

While classical methods often employ direct condensation of 2-aminothiophenol with carboxylic acids in highly viscous polyphosphoric acid (PPA) at extreme temperatures (150–200 °C)[3], this brute-force approach is detrimental when an unprotected aliphatic amine is present. In PPA, the free amine of 5-aminopentanoic acid can undergo uncontrolled intermolecular lactamization or oligomerization, while 2-aminothiophenol is highly susceptible to oxidative dimerization into bis(2-aminophenyl) disulfide.

To ensure pharmaceutical-grade purity and scalability, this protocol utilizes a mild, three-step linear sequence . By employing Boc-protected 5-aminopentanoic acid, we eliminate oligomerization. A highly controlled EDC/HOBt-mediated amide coupling prevents disulfide formation, followed by a mild acid-catalyzed cyclodehydration and subsequent quantitative Boc-deprotection.

Synthetic Workflow and Logical Architecture

The following diagram illustrates the synthetic progression, designed to isolate the highly reactive thiol and amine functionalities until the thermodynamically stable benzothiazole core is fully formed.

Figure 1: Three-step synthetic workflow for 4-(1,3-Benzothiazol-2-yl)butan-1-amine.

Quantitative Data: Stoichiometry and Validation

To establish a self-validating system, every step of this protocol is tied to specific In-Process Quality Control (IPQC) metrics. The tables below summarize the exact stoichiometry for a standard 10 mmol discovery-scale synthesis and the expected analytical readouts.

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Mechanistic Role |

| Boc-5-aminopentanoic acid | 217.26 | 1.00 | 2.17 g | Electrophilic Precursor |

| 2-Aminothiophenol | 125.19 | 1.05 | 1.31 g (1.12 mL) | Bis-nucleophile |

| EDC·HCl | 191.70 | 1.20 | 2.30 g | Carboxyl Activator |

| HOBt (anhydrous) | 135.13 | 1.20 | 1.62 g | Suppresses rearrangement |

| DIPEA | 129.24 | 2.50 | 3.23 g (4.35 mL) | Non-nucleophilic base |

| Dichloromethane (DCM) | 84.93 | - | 50.0 mL | Aprotic Solvent |

Table 2: IPQC Analytical Checkpoints

| Stage | Target Molecule | Expected [M+H]⁺ | TLC Eluent | Visual / Stain Indicator |

| Step 1 | N-(2-mercaptophenyl)amide | 325.15 | Hex/EtOAc (1:1) | UV Active (254 nm), Ninhydrin (-) |

| Step 2 | Boc-Benzothiazole | 307.14 | Hex/EtOAc (3:1) | Highly UV Fluorescent, Ninhydrin (-) |

| Step 3 | Final Product (Free Base) | 207.09 | DCM/MeOH (9:1) | UV Active, Ninhydrin (+) Bright Purple |

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Formation of the Thioanilide)

Causality Insight: EDC activates the carboxylic acid to an O-acylisourea. HOBt is strictly required here to convert this transient species into an active OBt-ester. This prevents the formation of inactive N-acylureas and ensures that the amine of 2-aminothiophenol (which is kinetically more nucleophilic than the thiol) attacks efficiently to form the amide.

-

Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-5-aminopentanoic acid (2.17 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

-

Activation: Add DIPEA (4.35 mL, 25 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the mixture at room temperature for 15 minutes to allow the active OBt-ester to form.

-

Coupling: Introduce 2-aminothiophenol (1.12 mL, 10.5 mmol) dropwise via syringe. Caution: 2-aminothiophenol has a highly pungent odor; perform strictly inside a fume hood.

-

Propagation: Stir the reaction at room temperature for 12 hours.

-

Validation: Pull a 10 µL aliquot, dilute in MeOH, and perform LC-MS. Confirm the presence of the m/z 325.15 peak.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 10% aqueous citric acid (2 × 30 mL) to remove unreacted amines/DIPEA, saturated NaHCO₃ (2 × 30 mL) to remove HOBt, and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Step 2: Acid-Catalyzed Cyclodehydration

Causality Insight: The intermediate amide must undergo an intramolecular nucleophilic attack by the pendant thiol onto the amide carbonyl. Glacial acetic acid serves as a dual-purpose solvent and mild acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity, without being harsh enough to cleave the acid-sensitive Boc protecting group.

-

Initiation: Dissolve the crude intermediate from Step 1 in Glacial Acetic Acid (20 mL).

-

Cyclization: Attach a reflux condenser and heat the solution to 80 °C in an oil bath for 6 hours.

-

Validation: Monitor by LC-MS. The mass must shift from 325.15 to 307.14, indicating the successful expulsion of water (-18 Da) and the formation of the fully aromatic benzothiazole ring.

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under high vacuum to remove the majority of the acetic acid.

-

Neutralization: Dissolve the resulting residue in Ethyl Acetate (50 mL) and carefully wash with saturated NaHCO₃ until the aqueous layer tests basic (pH ~8).

-

Purification: Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 3:1) to afford the Boc-protected benzothiazole.

Step 3: Boc-Deprotection and Free Base Isolation

Causality Insight: Trifluoroacetic acid (TFA) selectively hydrolyzes the tert-butyl carbamate. Because the resulting product is a TFA-salt, a basic aqueous workup is mandatory to isolate the biologically active free amine.

-

Initiation: Dissolve the purified Boc-benzothiazole in anhydrous DCM (16 mL).

-

Deprotection: Slowly add TFA (4 mL) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

-

Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a bright purple spot, confirming the liberation of the primary amine.

-

Workup: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA.

-

Free-Basing: Redissolve the oily residue in DCM (30 mL) and wash with 1M NaOH (20 mL). Extract the aqueous layer once more with DCM (20 mL).

-

Final Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(1,3-Benzothiazol-2-yl)butan-1-amine as a viscous oil or low-melting solid.

Troubleshooting & Causality Matrix

Even in highly controlled environments, deviations can occur. Use the following matrix to diagnose and correct synthetic failures.

| Symptom / Observation | Root Cause Analysis (Causality) | Corrective Action |

| LC-MS shows m/z 249.03 in Step 1 | Oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide due to oxygen exposure[4]. | Degas the DCM with N₂ prior to the reaction. Ensure the reaction flask is thoroughly purged and sealed. |

| Incomplete cyclization in Step 2 | Insufficient electrophilicity of the carbonyl carbon; trace water preventing dehydration. | Increase temperature to 90 °C. If using older acetic acid, add 1-2 equivalents of anhydrous MgSO₄ to act as a water scavenger. |

| Product lost in aqueous wash (Step 3) | The final free base is highly polar and partially water-soluble at neutral/acidic pH. | Ensure the aqueous phase is adjusted to pH > 10 using 1M NaOH before extraction. Use a 3:1 DCM:Isopropanol mixture for extraction if partitioning is poor. |

References

-

MDPI (Molecules) : Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. A comprehensive overview of the thermodynamic principles governing the condensation of 2-aminothiophenol with carboxylic acids.

-

BenchChem Technical Support : Synthesis of Benzothiazoles from 2-Aminothiophenol. Details the oxidative side-reactions of 2-aminothiophenol and troubleshooting methodologies for disulfide impurities.

-

Journal of Medicinal Chemistry (ACS) : Potent, Small-Molecule Inhibitors of Human Mast Cell Tryptase. Antiasthmatic Action of a Dipeptide-Based Transition-State Analogue Containing a Benzothiazole Ketone. Demonstrates the utilization of 5-aminopentanoic acid in the synthesis of complex benzothiazole-based pharmacological agents.

Sources

- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Evaluating the Antimicrobial Efficacy of 4-(1,3-Benzothiazol-2-yl)butan-1-amine

Scientific Rationale & Pharmacophore Analysis

In contemporary antimicrobial drug discovery, the benzothiazole scaffold is recognized as a highly versatile and privileged pharmacophore. Comprising a fused benzene and thiazole ring, this planar, lipophilic core is well-documented for its broad-spectrum pharmacological properties, including potent antibacterial and antifungal activities[1].

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine represents a strategic structural evolution of this core. By functionalizing the 2-position of the benzothiazole ring with a 4-aminobutyl chain, the molecule gains a primary aliphatic amine. As a Senior Application Scientist, I emphasize that this is not merely a structural accessory; it fundamentally alters the molecule's physicochemical properties and target engagement profile. At physiological pH (~7.4), the primary amine is protonated, yielding a cationic moiety. This dual-character molecule—combining a lipophilic, planar core with a flexible, cationic tail—is uniquely primed for antimicrobial action.

The Causality of the Mechanism

The antimicrobial efficacy of benzothiazole derivatives is primarily attributed to their ability to interfere with essential cellular processes, most notably the inhibition of DNA gyrase and topoisomerase IV[2]. The mechanism of 4-(1,3-Benzothiazol-2-yl)butan-1-amine operates via a synergistic, two-step pathway:

-

Membrane Permeabilization: The cationic amine tail facilitates strong electrostatic interactions with the negatively charged components of the bacterial cell envelope (e.g., teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria)[2]. This interaction disrupts membrane integrity and enhances the intracellular accumulation of the compound.

-

Target Engagement: Once internalized, the planar benzothiazole core engages with the ATP-binding pocket of DNA gyrase via

stacking and hydrogen bonding, effectively halting DNA replication and leading to cell death[1].

Caption: Mechanistic pathway of 4-(1,3-Benzothiazol-2-yl)butan-1-amine targeting bacterial cells.

Experimental Protocols: A Self-Validating System

To accurately evaluate the antimicrobial properties of novel compounds like benzothiazole derivatives, standardized and rigorously controlled protocols are essential[3]. The following workflows are designed to be self-validating, ensuring that artifacts (such as compound precipitation) do not yield false-positive results.

Protocol A: Broth Microdilution Assay (MIC) with Resazurin Validation

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial screening.

Expert Insight on Assay Design:

Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Because our compound contains a cationic amine, unadjusted broth with variable levels of divalent cations (

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 4-(1,3-Benzothiazol-2-yl)butan-1-amine in 100% DMSO to create a 10 mg/mL stock solution. Crucial: Ensure the final DMSO concentration in the assay never exceeds 1% to prevent solvent-induced bacterial toxicity.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 0.5 to 256 µg/mL.

-

Inoculum Preparation: Suspend fresh bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final well concentration of

CFU/mL[3]. -

Incubation: Add the inoculum to the compound dilutions. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate at 37°C for 18–24 hours[3].

-

Resazurin Addition: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

-

Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/growth).

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine whether the compound is merely bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), the MBC must be established.

Step-by-Step Methodology:

-

Following the MIC readout, select the well representing the MIC and the three subsequent higher concentration wells (which showed no visible growth)[2].

-

Plate 10 µL from each of these wells onto drug-free Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 37°C for 24 hours.

-

Readout: The MBC is defined as the lowest concentration that results in a

reduction of the initial inoculum (yielding no colony growth on the agar).

Caption: Self-validating experimental workflow for MIC and MBC determination.

Quantitative Data Presentation

When executing the protocols described above, the structure-activity relationship (SAR) of benzothiazole-amine hybrids typically demonstrates potent activity, particularly against Gram-positive strains[2]. The table below summarizes representative quantitative benchmarks expected for this class of compounds against standard pathogenic panels.

Table 1: Representative Antimicrobial Profile of Benzothiazole-Amine Derivatives

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |

| Staphylococcus aureus ATCC 29213 | Positive | 4 | 8 | 2 | Bactericidal |

| Bacillus subtilis ATCC 6633 | Positive | 2 | 4 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | Negative | 16 | 64 | 4 | Bactericidal |

| Pseudomonas aeruginosa PAO1 | Negative | 64 | >256 | >4 | Bacteriostatic |

Expert Interpretation: A compound is clinically defined as bactericidal if the MBC/MIC ratio is

Troubleshooting & Quality Control

-

Inconsistent MIC Replicates (The Inoculum Effect): If MIC values fluctuate between biological replicates, verify the starting inoculum concentration via retrospective CFU plating. Benzothiazole derivatives targeting DNA gyrase can exhibit an "inoculum effect," where the apparent MIC increases significantly if the starting bacterial load exceeds

CFU/mL. -

False Positives in MBC: If growth is observed on MBC plates at concentrations far above the MIC, ensure that the compound was thoroughly mixed in the microtiter well prior to plating. Hydrophobic compounds can adhere to the plastic walls of the well; pipetting from the center of the well without mixing may result in transferring live bacteria that survived in micro-environments of low drug concentration.

References

Sources

Application Note: Utilization of 4-(1,3-Benzothiazol-2-yl)butan-1-amine in Cell Culture Studies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioconjugation, In Vitro Cytotoxicity, and Apoptotic Pathway Analysis

Introduction and Scientific Rationale

The compound 4-(1,3-Benzothiazol-2-yl)butan-1-amine is a highly versatile, bifunctional building block widely utilized in the development of novel chemotherapeutics, fluorescent probes, and targeted ligands. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, known for its ability to intercalate DNA, inhibit critical kinases (such as PI3K/AKT), and bind to amyloid plaques .

Causality in Structural Design: Directly attaching functional groups to the benzothiazole ring often results in steric hindrance, which can abrogate target binding affinity. The inclusion of the 4-carbon (butyl) chain terminating in a primary amine solves this by acting as a flexible spacer. This spacer provides approximately 5–6 Å of distance, allowing the lipophilic benzothiazole moiety to deeply penetrate hydrophobic binding pockets (e.g., the ATP-binding cleft of kinases) while keeping the conjugated moiety (such as a fluorophore, PROTAC linker, or secondary pharmacophore) exposed to the solvent interface . Furthermore, the primary amine enables highly efficient, orthogonal bioconjugation via NHS-ester coupling, reductive amination, or isothiocyanate reactions.

Mechanistic Pathway: Benzothiazole-Induced Apoptosis

In cell culture models, benzothiazole derivatives synthesized from this precursor frequently exhibit potent anti-tumor activity. They primarily induce cell death via the mitochondrial intrinsic apoptosis pathway and the suppression of the PI3K/AKT survival signaling cascade .

Fig 1: Mechanism of Benzothiazole-induced apoptosis via PI3K/AKT and mitochondrial pathways.

Quantitative Data: Efficacy Across Cell Lines

The following table summarizes the in vitro cytotoxicity (IC50) of various benzothiazole derivatives across standard cancer cell lines, demonstrating the broad-spectrum efficacy of this chemical class , , .

| Derivative / Compound | Target Cell Line | Primary Mechanism / Target | IC50 (µM) | Incubation |

| PB11 | HeLa (Cervical) | PI3K/AKT Inhibition | < 0.05 | 48 h |

| PB11 | U87 (Glioblastoma) | PI3K/AKT Inhibition | < 0.05 | 48 h |